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Introduction
Rovadicitinib (TQ05105) is a first-in-class, orally bioavailable small molecule inhibitor that

dually targets Janus kinases (JAK1/2) and Rho-associated coiled-coil containing protein

kinases (ROCK1/2). This dual mechanism of action uniquely positions Rovadicitinib to

address both inflammatory and fibrotic pathways, which are critical in the pathophysiology of

various hematological malignancies and immune-mediated diseases. Preclinical studies have

demonstrated that Rovadicitinib suppresses cell proliferation, induces apoptosis, and reduces

inflammatory cytokine production through the JAK-STAT signaling pathway. Clinical trials have

shown its efficacy in myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD).

The therapeutic potential of Rovadicitinib may be further enhanced through combination with

other targeted kinase inhibitors. This document provides detailed application notes and

protocols for the investigation of Rovadicitinib in combination with a BET (Bromodomain and

Extra-Terminal) inhibitor, TQB3617, and a BCL2 (B-cell lymphoma 2) inhibitor, TQB3909,

primarily in the context of myelofibrosis.
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While direct preclinical studies on the combination of Rovadicitinib with TQB3617 and

TQB3909 are not extensively published, the rationale for these combinations is founded on the

complementary mechanisms of action of the involved kinase inhibitors.

Rovadicitinib and BET Inhibitors (e.g., TQB3617):

The combination of a JAK inhibitor with a BET inhibitor is a promising strategy in myelofibrosis.

BET proteins are epigenetic readers that regulate the transcription of key oncogenes and pro-

inflammatory cytokines. Preclinical studies with other JAK inhibitors, such as ruxolitinib, in

combination with BET inhibitors have shown synergistic effects in reducing splenomegaly and

bone marrow fibrosis. The rationale is that dual targeting of the JAK-STAT and BET-regulated

pathways can lead to a more profound suppression of the malignant clone and the

inflammatory milieu that drives myelofibrosis.

Rovadicitinib and BCL2 Inhibitors (e.g., TQB3909):

Resistance to JAK inhibitors in myelofibrosis can be mediated by the upregulation of anti-

apoptotic proteins like BCL-XL and BCL2. Preclinical models have demonstrated that

combining a JAK inhibitor with a BCL2/BCL-XL inhibitor can overcome this resistance and

induce synergistic cell killing in JAK-mutated cells. This combination strategy aims to

simultaneously inhibit the proliferative signals driven by the JAK-STAT pathway and promote

apoptosis in the malignant cells that have developed survival mechanisms.

Signaling Pathways and Combination Strategy

Cell Membrane

Cytokine
Receptor BCL2_Family

Apoptosis

inhibition

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/product/b10856169?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Trial Data for Rovadicitinib Combination
Therapies
Clinical investigations are ongoing to evaluate the safety and efficacy of Rovadicitinib in

combination with other kinase inhibitors. Below is a summary of the available data from a

phase Ib/II study of Rovadicitinib with the BET inhibitor TQB3617 in patients with

myelofibrosis (NCT06122831).

Parameter Rovadicitinib + TQB3617 (Phase Ib/II)

Patient Population
Myelofibrosis (JAKi-naïve or suboptimal

response to JAKi)

Number of Patients 51 (as of June 30, 2025)

Dosing Regimen

Rovadicitinib: 10 mg BID, with potential increase

to 15 mg BID. TQB3617: 0.1 mg QD (14 days

on, 7 days off)

Efficacy (at Week 24)

Spleen Volume Reduction ≥35% (SVR35) 50% (6/12) in Phase Ib

Total Symptom Score Reduction ≥50% (TSS50) 67% (8/12) in Phase Ib

Safety (Treatment-Related Adverse Events -

TRAEs)

Most Common TRAEs

Platelet count decrease (56.9%), Anemia

(25.5%), Lymphocyte count decrease (15.7%),

WBC count decrease (11.8%), Fibrinogen

decrease (11.8%), Hyperuricemia (11.8%)

Grade ≥3 TRAEs 29.4% of patients

Most Common Grade ≥3 TRAEs Platelet count decrease (13.7%), Anemia (5.9%)

Experimental Protocols
The following are generalized protocols for preclinical and clinical evaluation of Rovadicitinib
in combination with other kinase inhibitors, based on publicly available information and
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standard methodologies.

Preclinical Evaluation of Synergy
Objective: To determine if the combination of Rovadicitinib with a BET inhibitor (e.g.,

TQB3617) or a BCL2 inhibitor (e.g., TQB3909) results in synergistic, additive, or antagonistic

effects on the proliferation and survival of myelofibrosis cell lines.

Materials:

Myelofibrosis cell lines (e.g., HEL, SET-2, UKE-1)

Rovadicitinib, TQB3617, TQB3909 (in appropriate solvent, e.g., DMSO)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

96-well cell culture plates

Cell viability assay reagent (e.g., CellTiter-Glo®)

Microplate reader

Protocol:

Cell Seeding: Seed myelofibrosis cells in 96-well plates at a density of 5,000-10,000 cells per

well and incubate for 24 hours.

Drug Preparation: Prepare a dose-response matrix of Rovadicitinib and the combination

agent (TQB3617 or TQB3909). A 7x7 matrix is recommended, with concentrations spanning

the expected IC50 values of each drug.

Drug Treatment: Add the single agents and combinations to the respective wells. Include

vehicle control wells.

Incubation: Incubate the plates for 72 hours.

Viability Assessment: Add the cell viability reagent to each well and measure luminescence

using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use

software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates

synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
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Clinical Trial Protocol: Rovadicitinib in Combination with
TQB3617 for Myelofibrosis (Based on NCT06122831)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b10856169?utm_src=pdf-body-img
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To evaluate the safety and efficacy of Rovadicitinib in combination with TQB3617 in

patients with intermediate or high-risk myelofibrosis.

Study Design: A phase Ib/II, open-label, multicenter study with a "3+3" dose-escalation design

in Phase Ib.

Patient Population:

Inclusion Criteria: Adults (≥18 years) with a diagnosis of primary myelofibrosis, post-

polycythemia vera MF, or post-essential thrombocythemia MF. DIPSS intermediate or high

risk. Palpable splenomegaly.

Exclusion Criteria: Prior treatment with a BET inhibitor. Significant cardiovascular, pulmonary,

or other systemic diseases.

Treatment Regimen:

Phase Ib: Dose escalation of Rovadicitinib (10 mg or 15 mg BID) and TQB3617 (0.05 mg or

0.1 mg QD, 14 days on/7 days off) to determine the Recommended Phase 2 Dose (RP2D).

Phase II: Patients receive the RP2D. The current RP2D is Rovadicitinib 10 mg BID (with a

potential increase to 15 mg BID after six weeks based on platelet and neutrophil counts) in

combination with TQB3617 0.1 mg QD (14 days on/7 days off).

Assessments:

Safety: Monitored through physical examinations, vital signs, electrocardiograms, and

laboratory tests at baseline and regular intervals. Adverse events are graded according to

CTCAE.

Efficacy:

Primary Endpoint (Phase II): Spleen volume reduction of ≥35% (SVR35) from baseline at

week 24, assessed by MRI or CT scan.

Secondary Endpoints: Total Symptom Score (TSS) reduction of ≥50% (TSS50) at week

24, duration of spleen and symptom response, changes in bone marrow fibrosis, and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


overall survival.
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Clinical Trial Protocol: Rovadicitinib in Combination with
TQB3909 for Myelofibrosis (Based on NCT06245941)
Objective: To evaluate the efficacy and safety of Rovadicitinib in combination with the BCL2

inhibitor TQB3909 in patients with moderate- and high-risk myelofibrosis.

Study Design: An open-label, single-arm, multi-center phase Ib/II clinical study.

Patient Population:

Inclusion Criteria: Adults (≥18 years) with a diagnosis of moderate- or high-risk myelofibrosis.

Exclusion Criteria: Previous treatment with a BCL-2 inhibitor combined with a JAK inhibitor.

Active autoimmune diseases.

Treatment Regimen:

Oral administration of Rovadicitinib (TQ05105) tablets in combination with TQB3909

tablets. Dosing details are currently under investigation in the dose-escalation phase of the

trial.

Assessments:

Safety: Comprehensive monitoring for adverse events.

Efficacy:

Primary Endpoint: To be determined based on the phase of the study. Likely to include

spleen volume reduction and symptom score improvement.

Secondary Endpoints: Will likely include overall response rate, duration of response, and

changes in quality of life metrics.

Conclusion
The combination of Rovadicitinib with other targeted kinase inhibitors, such as BET and BCL2

inhibitors, represents a promising therapeutic strategy for myelofibrosis and potentially other

hematological malignancies. The available clinical data for the combination with a BET inhibitor
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are encouraging, demonstrating manageable safety and clinical activity. Further research,

including the completion of ongoing clinical trials and the publication of preclinical data, will be

crucial to fully elucidate the potential of these combination therapies. The protocols outlined in

this document provide a framework for researchers to investigate these novel therapeutic

approaches.

To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Rovadicitinib
in Combination with Other Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856169#using-rovadicitinib-in-combination-with-
other-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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